molecular formula C14H21N3O B7864900 (S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide

(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide

Cat. No.: B7864900
M. Wt: 247.34 g/mol
InChI Key: UISYQGJVYMPEPS-ZDUSSCGKSA-N
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Description

(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyridinylmethyl group, and an amino group attached to a butyramide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the pyridinylmethyl group: This step involves the alkylation of a pyridine derivative with an appropriate alkyl halide.

    Formation of the butyramide backbone: This can be accomplished through amide bond formation using coupling reagents like EDCI or DCC.

    Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyridinyl ring can be reduced to form piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, piperidine derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: It may serve as a probe to study biological processes involving cyclopropyl and pyridinyl groups.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition or activation of enzymatic activity, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide: The enantiomer of the compound, which may have different biological activities.

    2-Amino-N-cyclopropyl-3-methyl-N-pyridin-3-ylmethyl-propionamide: A structurally similar compound with a shorter carbon chain.

    2-Amino-N-cyclopropyl-3-methyl-N-pyridin-3-ylmethyl-valeramide: A structurally similar compound with a longer carbon chain.

Uniqueness

(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-10(2)13(15)14(18)17(12-5-6-12)9-11-4-3-7-16-8-11/h3-4,7-8,10,12-13H,5-6,9,15H2,1-2H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISYQGJVYMPEPS-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CN=CC=C1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CN=CC=C1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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